Computed Lipophilicity: Bromo vs. Unsubstituted Parent Scaffold
The 6-bromo substituent imparts a calculated XLogP of 3.8 to the target compound, compared to a predicted XLogP of approximately 2.6 for the unsubstituted parent scaffold N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine [1]. This difference in logP may lead to altered passive membrane permeability and solubility profiles, which are critical considerations in cell-based and in vivo screening [2].
| Evidence Dimension | Computed XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP = 3.8 |
| Comparator Or Baseline | Parent scaffold N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (estimated XLogP = 2.6) |
| Quantified Difference | ΔXLogP = 1.2 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem [1] |
Why This Matters
Higher lipophilicity may reduce aqueous solubility but enhance membrane permeability, impacting the compound's suitability for cellular vs. biochemical screening.
- [1] PubChem Compound Summary for CID 42281705. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/42281705. View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250–1256. View Source
